molecular formula C16H12Br2O2 B3262716 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione CAS No. 360771-14-8

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione

Cat. No.: B3262716
CAS No.: 360771-14-8
M. Wt: 396.07 g/mol
InChI Key: AISJKXRMQCNKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is an organic compound with the molecular formula C16H14Br2O2. It is a derivative of acetone, where two bromophenyl groups are attached to the central carbon atom. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by a condensation reaction. One common method involves the bromination of 4-bromobenzaldehyde, followed by a Claisen-Schmidt condensation with acetone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-bromophenyl)propanone: Similar structure but lacks the methyl group on the central carbon atom.

    1,3-Bis(4-chlorophenyl)-2-methylpropane-1,3-dione: Chlorine atoms instead of bromine atoms.

    1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione: Fluorine atoms instead of bromine atoms.

Uniqueness

1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, influencing its physical and chemical properties .

Properties

IUPAC Name

1,3-bis(4-bromophenyl)-2-methylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O2/c1-10(15(19)11-2-6-13(17)7-3-11)16(20)12-4-8-14(18)9-5-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISJKXRMQCNKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Reactant of Route 3
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.